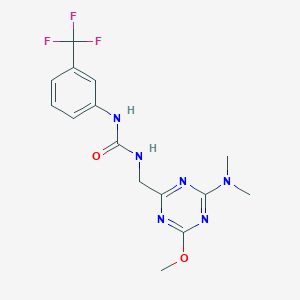

1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

描述

属性

IUPAC Name |

1-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N6O2/c1-24(2)12-21-11(22-14(23-12)26-3)8-19-13(25)20-10-6-4-5-9(7-10)15(16,17)18/h4-7H,8H2,1-3H3,(H2,19,20,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQWEXIMGMBLGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 393.35 g/mol. The structure features a triazine ring substituted with dimethylamino and methoxy groups, linked to a urea moiety and a trifluoromethyl phenyl group. This unique arrangement contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The urea linkage may interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of drug design where enzyme inhibition can lead to therapeutic effects.

- Receptor Modulation : The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to specific receptors, influencing signal transduction pathways.

Anticancer Activity

Several studies have indicated that compounds containing triazine derivatives exhibit anticancer properties. For instance, research has shown that similar triazine-based compounds can inhibit cell proliferation in various cancer cell lines. The exact mechanism often involves the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

Triazine derivatives have been studied for their neuroprotective potential. The interaction with monoamine oxidase (MAO) enzymes suggests that these compounds could mitigate neurotoxic effects associated with neurodegenerative diseases. A study evaluating the biological activity of related compounds found that they could inhibit MAO-B, thereby reducing oxidative stress in neuronal cells .

Case Studies

- Antitumor Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of triazine derivatives similar to our compound. Results showed significant inhibition of tumor growth in xenograft models, suggesting potential for development as an anticancer agent .

- Neurotoxicity Assessment : Research assessing the neurotoxic potential of related compounds indicated that modifications in the triazine structure could lead to reduced neurotoxicity while maintaining therapeutic efficacy against neurodegenerative conditions .

Comparative Analysis with Related Compounds

相似化合物的比较

Structural Analogs in the Triazinylurea Class

The target compound shares a triazine-urea scaffold with several herbicidal agents. Key structural analogs include:

1-(3,4-Dichlorophenyl)-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea

- Structure : The triazine ring here is substituted with methoxy (4-position) and methyl (6-position) groups, while the urea moiety is attached to a 3,4-dichlorophenyl group.

- Key Differences: Triazine Substituents: Methyl and methoxy groups (vs. dimethylamino and methoxy in the target compound). Phenyl Group: 3,4-Dichlorophenyl (electron-withdrawing Cl) vs. 3-(trifluoromethyl)phenyl (strongly electron-withdrawing CF₃).

- Implications: The dimethylamino group in the target compound may enhance solubility in polar solvents compared to the methyl group in this analog.

Triasulfuron ([82097-50-5])

- Structure : A sulfonylurea herbicide with a 4-methoxy-6-methyl-triazine moiety linked to a 2-(2-chloroethoxy)phenylsulfamoyl group.

- Key Differences: Linker: Sulfamoyl bridge (vs. methylene-urea bridge in the target compound). Triazine Substituents: Methoxy and methyl (vs. dimethylamino and methoxy). Phenyl Group: Chloroethoxy substitution (vs. trifluoromethyl).

- Implications : Sulfonylureas like triasulfuron exhibit ALS-inhibiting activity, but the methylene-urea linker in the target compound may alter binding kinetics or metabolic stability .

Metsulfuron-Methyl

- Structure : Features a 4-methoxy-6-methyl-triazine ring connected via a sulfonylurea bridge to a methyl benzoate group.

- Key Differences: Triazine Substituents: Methoxy and methyl (vs. dimethylamino and methoxy). Functional Groups: Sulfonylurea and ester (vs. methylene-urea and trifluoromethylphenyl).

Physicochemical and Functional Comparisons

Mechanistic and Application Insights

- ALS Inhibition: Sulfonylureas (e.g., triasulfuron, metsulfuron-methyl) and triazinylureas (e.g., the target compound) typically inhibit ALS, a key enzyme in branched-chain amino acid synthesis. The dimethylamino group in the target compound may modulate binding affinity to the ALS active site .

- Metabolic Stability : The trifluoromethyl group in the target compound could enhance resistance to oxidative degradation compared to chlorinated phenyl groups in analogs .

- Selectivity : Substituents on the phenyl ring (e.g., CF₃ vs. Cl) influence weed spectrum and crop selectivity due to differences in uptake and translocation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。